![molecular formula C18H14N2O3S B2911057 N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034373-72-1](/img/structure/B2911057.png)
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide, commonly known as ATB-346, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief without the harmful side effects associated with traditional NSAIDs. In
Mecanismo De Acción
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, thereby reducing inflammation without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects. In animal models, ATB-346 has been shown to reduce inflammation, provide pain relief, and improve joint function. Additionally, ATB-346 has been shown to have a favorable safety profile, with no evidence of gastrointestinal or cardiovascular toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of ATB-346 is its selectivity for COX-2, which reduces the risk of harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. Additionally, ATB-346 has been shown to be effective in animal models of osteoarthritis, providing a potential new treatment option for this debilitating disease. However, there are also limitations to the use of ATB-346 in lab experiments, including the need for further research to establish its safety and efficacy in humans.
Direcciones Futuras
There are a number of potential future directions for research on ATB-346. One area of focus is the development of new formulations and delivery methods that could improve the effectiveness of the drug. Additionally, further research is needed to establish the safety and efficacy of ATB-346 in humans, and to explore its potential applications in other areas of medicine, such as cancer and inflammatory bowel disease.
Conclusion:
ATB-346 is a promising new drug compound that has the potential to provide pain relief and reduce inflammation without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. The synthesis method is well-established, and the drug has been extensively studied for its potential therapeutic applications. While there are limitations to the use of ATB-346 in lab experiments, further research is needed to explore its potential applications in humans and to establish its safety and efficacy.
Métodos De Síntesis
ATB-346 is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, ATB-346. The synthesis method is well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
ATB-346 has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide. ATB-346 has been shown to provide pain relief and reduce inflammation in animal models of osteoarthritis, without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOGRZKJXZHCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.